
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound that features a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated aromatic compound with ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate under specific conditions to introduce the trifluoromethyl group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-5-(trifluoromethyl)-1H-indene-2-carboxylate
- Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1272758-27-6 |
|---|---|
Formule moléculaire |
C13H15ClF3NO2 |
Poids moléculaire |
309.71 g/mol |
Nom IUPAC |
ethyl 2-amino-5-(trifluoromethyl)-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c1-2-19-11(18)12(17)6-8-3-4-10(13(14,15)16)5-9(8)7-12;/h3-5H,2,6-7,17H2,1H3;1H |
Clé InChI |
FUCKCMVGIIHRJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


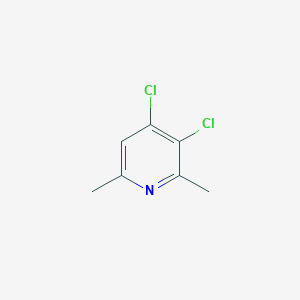
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)

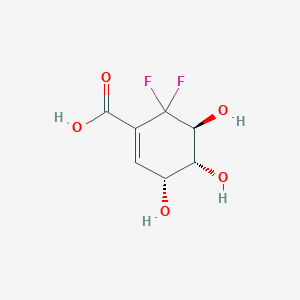
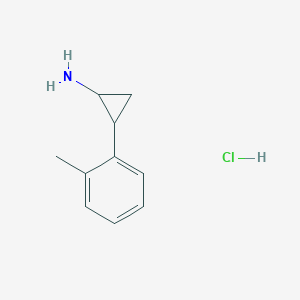

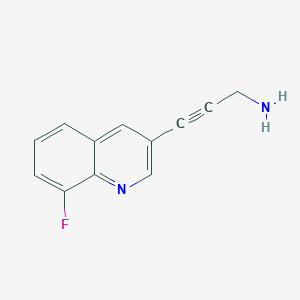
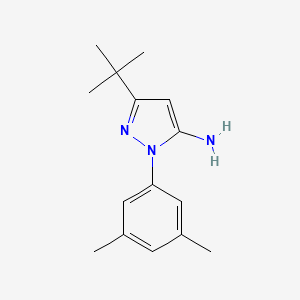
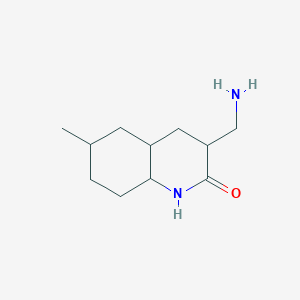




![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
